molecular formula C18H17ClN2O2 B2368375 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide CAS No. 898423-63-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide

Cat. No.: B2368375
CAS No.: 898423-63-7
M. Wt: 328.8
InChI Key: FMVUWZGMHWDDMQ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified at the 1-position with an acetyl group and at the 7-position with a 3-chlorobenzamide moiety. While direct data on this compound’s synthesis or properties are absent in the provided evidence, its structural analogs offer insights into its likely characteristics.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-7-8-16(11-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVUWZGMHWDDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with 3-chlorobenzoyl Chloride: The acetylated quinoline is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique molecular structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications: Acetyl vs. Oxo Substituents

The acetyl group at the 1-position distinguishes the target compound from analogs like 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21) (), which bears a 2-oxo group.

  • Thermal Stability : Analogs like 21 exhibit high melting points (220–221°C), suggesting that the acetyl group in the target compound may similarly contribute to thermal stability due to hydrogen bonding or π-stacking .

Benzamide Substituent Variations

The 3-chlorobenzamide group is shared with N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j) () and N-(Benzothiazol-2-yl)-3-chlorobenzamide ().

  • Synthetic Yield : Compound 7j was synthesized in 74% yield, indicating that the 3-chlorobenzamide moiety is compatible with efficient coupling reactions under mild conditions .
  • Crystallography: In N-(Benzothiazol-2-yl)-3-chlorobenzamide, the benzothiazole core enables crystallization in the triclinic space group Pī, suggesting that the target compound’s tetrahydroquinoline core may also support stable crystal lattice formation .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound incorporates a tetrahydroquinoline moiety, which is often associated with various pharmacological properties, including neuroprotective and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2OC_{18}H_{20}ClN_2O with a molecular weight of approximately 328.82 g/mol. Its structure consists of a tetrahydroquinoline ring fused with an acetyl group and a chlorobenzamide moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₂₀ClN₂O
Molecular Weight328.82 g/mol
Functional GroupsAcetyl, Chlorobenzamide
Core StructureTetrahydroquinoline

Antimicrobial Activity

Research indicates that compounds featuring the sulfonamide group exhibit significant antimicrobial properties. The sulfonamide component in related compounds acts as an inhibitor of bacterial folate synthesis, which is crucial for bacterial growth and replication. This mechanism suggests that this compound may also possess similar antibacterial properties.

Antitumor Effects

The tetrahydroquinoline structure has been associated with anticancer activity. Studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression.

Neuroprotective Properties

The neuroprotective potential of this compound may be linked to its ability to inhibit acetylcholinesterase (AChE) activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar functionalities have shown promising results in enhancing cognitive function and reducing neurodegeneration.

Table 2: Biological Activities Overview

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of folate synthesis
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveAChE inhibition; potential for cognitive enhancement

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives, it was found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized the agar diffusion method to assess the inhibitory zones produced by these compounds.

Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound analogs against MCF-7 breast cancer cells. Results indicated that these compounds could reduce cell viability significantly through apoptosis induction pathways.

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